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Compound of Interest

Compound Name: Aloradine

Cat. No.: B10858135 Get Quote

Introduction

Loratadine is a second-generation, non-sedating H1 antihistamine widely used for the

symptomatic relief of allergic conditions such as rhinitis and urticaria[1][2][3]. It is classified

under the Biopharmaceutics Classification System (BCS) as a Class II drug, characterized by

high permeability but low aqueous solubility[3][4][5]. This poor solubility is a significant

challenge in the development of oral dosage forms, as it can lead to variable absorption and

bioavailability[5][6]. The primary goal in formulating loratadine is to enhance its dissolution rate

to ensure consistent and effective therapeutic outcomes. This document provides detailed

protocols and data for developing various oral dosage forms of loratadine, including solid

dispersions, direct compression tablets, and wet granulated tablets.

Physicochemical Properties of Loratadine
Understanding the fundamental physicochemical properties of loratadine is the first step in

designing an effective oral dosage form. These properties dictate the selection of excipients

and manufacturing processes.
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Property Value References

Chemical Name

Ethyl 4-(8-chloro-5,6-dihydro-

11H-benzo[3]

[4]cyclohepta[1,2-b]pyridin-11-

ylidene)-1-

piperidinecarboxylate

[7][8]

Molecular Formula C₂₂H₂₃ClN₂O₂ [3][7]

Molecular Weight 382.88 g/mol [3][7]

Appearance
White to off-white crystalline

powder
[2][7][9]

Melting Point 134-136 °C [3][8][9]

pKa ~4.3 - 5.25 [5][10]

BCS Class Class II [3][4][5]

Solubility

- Practically insoluble in water

(<0.004 mg/mL).[6][8]- Very

soluble in acetone, chloroform,

and methanol.[7][8][11]-

Soluble in ethanol.[8]

[6][7][8][11]

Experimental Workflows & Rationale
The development process for a loratadine oral dosage form involves a series of logical steps,

from initial characterization to final product evaluation. The core challenge, its low solubility,

directly influences the choice of formulation strategy.
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Fig 1. General workflow for loratadine oral dosage form development.
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Formulation Strategies to Enhance Dissolution

Loratadine Property:
Low Aqueous Solubility

(BCS Class II)
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Fig 2. Rationale for selecting solubility enhancement techniques.

Protocols: Formulation and Evaluation
Protocol 1: Solid Dispersion via Solvent Evaporation
This technique enhances solubility by dispersing loratadine in its amorphous form within a

hydrophilic carrier matrix.

Objective: To improve the dissolution rate of loratadine by creating a solid dispersion with a

hydrophilic polymer.

Materials:

Loratadine API

Hydrophilic Carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000, Sodium Alginate)[6][12]

Solvent (e.g., Methanol, Ethanol)[11][12]

Mortar and Pestle, Sieve (#20), Desiccator

Magnetic Stirrer, Water Bath
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Methodology:

Accurately weigh loratadine and the selected hydrophilic carrier in a predetermined ratio

(e.g., 1:1, 1:3).[6]

Dissolve the hydrophilic carrier in 5-10 mL of the selected solvent (e.g., methanol) using a

magnetic stirrer until a clear solution is formed.[11][12]

Add the weighed loratadine to the polymer solution and continue stirring for 5-10 minutes to

ensure complete dissolution.[12]

Allow the solvent to evaporate at room temperature or in a water bath set to a controlled

temperature (e.g., 40-50°C) until a dry mass is obtained.[12]

Pulverize the resulting dried mass using a mortar and pestle.

Pass the crushed powder through a sieve to obtain a uniform particle size distribution.[12]

Store the prepared solid dispersion in a desiccator for further analysis and formulation into

tablets.[12]

Protocol 2: Orally Disintegrating Tablets by Direct
Compression
Direct compression is a simple and cost-effective method for tablet manufacturing, suitable for

formulations with good flow and compressibility.

Objective: To formulate a fast-dissolving loratadine tablet using superdisintegrants.

Materials:

Loratadine API (or solid dispersion from Protocol 1)

Superdisintegrant (e.g., Crospovidone, Sodium Starch Glycolate, Croscarmellose Sodium)

[11][13][14]

Diluent/Filler (e.g., Mannitol, Microcrystalline Cellulose (MCC))[11][14]
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Sweetener (e.g., Aspartame)[11][14]

Glidant (e.g., Colloidal Silicon Dioxide)[1][13]

Lubricant (e.g., Magnesium Stearate)[11][13]

Blender, Tablet Press

Example Formulation Data:

Ingredient Function Quantity per Tablet (mg)

Loratadine API 10

Crospovidone Superdisintegrant 10

Mannitol Diluent/Sweetener 123

Microcrystalline Cellulose Diluent/Binder 50

Aspartame Sweetener 5

Magnesium Stearate Lubricant 2

Total Weight 200

Methodology:

Accurately weigh all ingredients as per the formulation table.[13]

Sift loratadine, superdisintegrant, diluents, and sweetener through a suitable sieve (e.g.,

#40) to ensure uniformity.

Blend the sifted powders (except the lubricant and glidant) in a blender for 15-20 minutes.

[15]

Add the glidant and lubricant (pre-sifted through #60 sieve) to the powder blend and mix for

an additional 3-5 minutes.[13][15]

Evaluate the final blend for pre-compression parameters (see Protocol 4).
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Compress the blend into tablets using a suitable tablet press with appropriate punches.[14]

Protocol 3: Chewable Tablets by Wet Granulation
Wet granulation is used to improve the flow properties and compressibility of the powder blend,

especially when direct compression is not feasible.

Objective: To formulate a loratadine chewable tablet with acceptable mechanical strength and

palatability.

Materials:

Loratadine API

Filler (e.g., Lactose, Microcrystalline Cellulose)[2][3]

Binder (e.g., Povidone K30, Starch Paste)[2][3]

Granulating Fluid (e.g., Purified Water, Isopropyl Alcohol)[2][3]

Disintegrant (e.g., Maize Starch)[2]

Sweetener, Flavoring Agent

Lubricant (e.g., Magnesium Stearate), Glidant (Talc)

Rapid Mixer Granulator, Fluidized Bed Dryer, Sieve

Methodology:

Sift and dry mix loratadine and other intragranular excipients (fillers, disintegrants) in a rapid

mixer granulator.[2]

Prepare the binder solution by dissolving the binder (e.g., Povidone K30) in the granulating

fluid.[2]

Add the binder solution slowly to the dry powder mix while mixing to form a damp mass of

suitable consistency.[3]
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Pass the wet mass through a sieve (e.g., #12) to form granules.[9]

Dry the granules in a fluidized bed dryer or a hot air oven at a controlled temperature (e.g.,

50-60°C) until the desired moisture content is achieved.[2][9]

Sift the dried granules through a smaller mesh sieve (e.g., #22).[9]

Add the extragranular excipients (sweetener, flavor, lubricant, glidant) to the dried granules

and blend for 5 minutes.[9]

Compress the final lubricated granules into chewable tablets.

Protocols: Quality Control and Evaluation
Protocol 4: Pre-Compression Powder Blend Evaluation
Objective: To assess the flow and compaction properties of the powder blend before tableting.
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Parameter Method Acceptance Criteria

Angle of Repose

Fixed funnel method. Measure

the height (h) and radius (r) of

the powder cone. Calculate θ =

tan⁻¹(h/r).

< 30° (Excellent flow) to > 40°

(Passable/Poor flow)[2]

Bulk Density

Pour a known weight of

powder into a graduated

cylinder and record the

volume.

Varies by formulation.

Tapped Density

Tap the graduated cylinder

containing the powder for a set

number of taps until the

volume is constant.

Varies by formulation.

Carr's Index

Calculate: [(Tapped Density -

Bulk Density) / Tapped

Density] x 100.

5-15% (Excellent) to > 25%

(Very Poor)[14]

Hausner's Ratio
Calculate: Tapped Density /

Bulk Density.

1.00-1.11 (Excellent) to > 1.35

(Poor)[14]

Protocol 5: Post-Compression Tablet Evaluation
Objective: To evaluate the physical properties and quality attributes of the compressed tablets.
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Parameter Method Acceptance Criteria

Weight Variation
Weigh 20 tablets individually.

Calculate the average weight.

USP standards (e.g., ±7.5% for

tablets 130-324 mg)[2]

Hardness

Measure the crushing strength

of 5-10 tablets using a

hardness tester.

Typically 3-5 kg/cm ² for

chewable/ODTs[9]

Friability

Weigh a sample of tablets,

place them in a friabilator (e.g.,

100 rotations), and re-weigh to

calculate percentage weight

loss.

< 1%[2]

Drug Content

Assay a composite of

powdered tablets (e.g., 10

tablets) using a validated

HPLC or UV

spectrophotometric method.[2]

95-105% of label claim[9]

Disintegration Time

For ODTs/chewable tablets,

place in a disintegration

apparatus with a suitable

medium (e.g., water or

simulated saliva).

< 30-60 seconds for ODTs[11]

Protocol 6: In-Vitro Dissolution Testing
Objective: To measure the rate and extent of drug release from the formulated tablet.

Apparatus: USP Type II (Paddle)[2][16] Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid

(HCl) is standard.[2][16][17] Other media like pH 4.5 acetate buffer may also be used.[16]

Temperature: 37 ± 0.5 °C[2] Paddle Speed: 50 rpm[2][16][17] Sampling Times: 5, 10, 15, 30,

45, and 60 minutes.[2][3]

Methodology:

Calibrate and set up the dissolution apparatus according to the parameters above.
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Place one tablet in each dissolution vessel.

Withdraw 5 mL samples at each specified time point. Immediately replace the withdrawn

volume with fresh, pre-warmed dissolution medium.[2]

Filter the samples through a 0.45 µm filter.[2]

Analyze the concentration of loratadine in the filtered samples using a validated UV

spectrophotometer at the λmax (approx. 274-280 nm in 0.1 N HCl) or an HPLC method.[2]

[11][16]

Calculate the cumulative percentage of drug released at each time point.

Example Dissolution Data from Literature:

Formulation Type
Dissolution
Medium

% Drug Released
(Time)

Reference

Ultra-Fast Dissolving

Tablet (Solid

Dispersion)

pH 6.8 Phosphate

Buffer
~100% (30 seconds) [11]

Chewable Tablet (Wet

Granulation)
0.1 N HCl 100% (30 min) [3]

Innovator Product

(Claritin®)
0.1 N HCl

~80% (30 min), ~98%

(45 min)
[3]

Generic Tablets 0.1 N HCl >90% (60 min) [16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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